Tyrphostin A46

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of tyrphostins, including A46, has been explored through various methods, aiming to develop efficient and scalable processes. One notable approach involves the combinatorial synthesis technique, allowing for the generation of diverse tyrphostin libraries. For instance, a 432-member sample library based on the AG 490 "tyrphostin" template was prepared using solid-phase organic synthesis, demonstrating the versatility and potential for creating a wide range of tyrphostin derivatives (Shi, Xiao, & Czarnik, 1998). This method showcases the ability to generate substantial libraries of tyrphostin compounds, including A46, for biological evaluation.

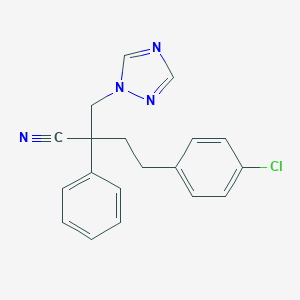

Molecular Structure Analysis

The molecular structure of tyrphostins like A46 features a core phenolic structure, which is crucial for their activity as tyrosine kinase inhibitors. This core structure can undergo various modifications to alter the compound's specificity and potency. Studies on the oxidation of tyrphostin protein tyrosine kinase inhibitors with hypervalent iodine reagents have shed light on the chemical behavior and potential modifications of the tyrphostin backbone, highlighting the complexity and versatility of these molecules (Wells, Seaton, & Stevens, 2000).

Chemical Reactions and Properties

Tyrphostins, including A46, participate in various chemical reactions, reflecting their reactive nature and potential for chemical modification. The study of tyrphostin oxidation provides insights into the chemical properties and reactions that these compounds can undergo, offering pathways for structural modification and optimization of biological activity. The oxidation process, for example, leads to a range of products depending on the specific conditions, such as solvent and oxidant stoichiometry, which can influence the tyrphostin's biological effects and utility (Wells et al., 2000).

Physical Properties Analysis

The physical properties of tyrphostins like A46, including solubility, stability, and crystallinity, are essential for their formulation and delivery in biological systems. While specific data on A46 may not be readily available, the study of tyrphostin libraries and their synthesis methods provides general insights into the physical characteristics of these compounds. For example, the directed sorting method for combinatorial synthesis highlights the practical aspects of handling and purifying tyrphostin compounds, suggesting considerations for their physical state and stability (Shi et al., 1998).

Chemical Properties Analysis

The chemical properties of tyrphostins, such as reactivity, stability under physiological conditions, and interaction with biological molecules, are critical for their function as kinase inhibitors. The investigation of tyrphostin oxidation and the synthesis of libraries provides valuable information on the chemical diversity and reactivity of these compounds. Such studies lay the groundwork for understanding how tyrphostins, through their chemical interactions, can modulate kinase activity and influence cellular signaling pathways (Wells et al., 2000).

Wissenschaftliche Forschungsanwendungen

Tyrosinkinase-Hemmung

Tyrphostin A46 ist ein membranlöslicher Protein-Tyrosinkinase-Inhibitor, der in erster Linie Jak2- und Jak3-Kinasen blockiert . Diese Hemmung spielt eine entscheidende Rolle in verschiedenen biologischen Prozessen, einschließlich Zellwachstum, -differenzierung und -stoffwechsel .

Antikrebsmittel

This compound wird klinisch als Antikrebsmittel eingesetzt . Es hat sich gezeigt, dass es die Proliferation und Expansion von Krebszellen wirksam hemmt .

Behandlung von entzündlichen und Autoimmunerkrankungen

This compound hat sich in verschiedenen Modellen von entzündlichen und Autoimmunerkrankungen als wirksam erwiesen . Dies umfasst den Einsatz zur Vorbeugung der Abstoßung von Allotransplantaten und experimenteller Autoimmunerkrankungen .

Behandlung von Arthrose

In einer Studie wurde this compound zur Behandlung von Kollagenase-induzierter Arthrose (CIOA) eingesetzt. Die Ergebnisse zeigten, dass this compound die Zerstörung von Knorpel und Knochen verbesserte .

Regulation des Knochenstoffwechsels

Es wurde gezeigt, dass this compound die Knochenerosion begrenzt und die Osteoklastenbildung beeinflusst

Wirkmechanismus

Target of Action

Tyrphostin A46, also known as AG 99, is a compound that has been found to target several key proteins in cellular processes. One of its primary targets is the cyclin B1/p34cdc2 complex , which plays a crucial role in cell cycle progression. Additionally, it has been shown to inhibit the Pup proteasome system in Mycobacterium tuberculosis , making it a potential target for new drug development against this bacterium.

Mode of Action

This compound interacts with its targets by inhibiting their activity. In the case of the cyclin B1/p34cdc2 complex, this compound suppresses cyclin B1 and reduces the functional activity of the complex . This results in a significant delay in the progression of cells through the G1 and S phases of the cell cycle . For the Pup proteasome system in Mycobacterium tuberculosis, this compound inhibits the depupylation actions of Dop on the native substrate, FabD-Pup .

Biochemical Pathways

The action of this compound affects several biochemical pathways. By inhibiting the cyclin B1/p34cdc2 complex, it impacts the cell cycle pathway , specifically the transition from the G1 to the S phase . In the context of Mycobacterium tuberculosis, this compound disrupts the Pup proteasome system , a unique pathway in this bacterium and related genera .

Result of Action

The inhibition of the cyclin B1/p34cdc2 complex by this compound leads to a delay in cell cycle progression, effectively inhibiting cell growth . This has been observed in hormone-responsive MCF-7 and hormone-unresponsive MCF-7-5C cell growth . In the context of Mycobacterium tuberculosis, the inhibition of the Pup proteasome system could potentially disrupt the bacterium’s protein degradation process .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other growth factors or hormones can affect its action. In one study, the combined treatment of LNCaP cells with DHT and EGF caused the largest decrease of UGT2B17 protein, but the addition of this compound restored the level of UGT2B17 protein to that seen with the DHT alone . This suggests that the environment in which this compound acts can significantly influence its efficacy.

Biochemische Analyse

Biochemical Properties

Tyrphostin A46 plays a significant role in biochemical reactions by inhibiting the activity of tyrosine kinases. It interacts with various enzymes, proteins, and other biomolecules, primarily targeting the epidermal growth factor receptor (EGFR). By binding to the active site of EGFR, this compound prevents the phosphorylation of tyrosine residues, thereby inhibiting downstream signaling pathways . This interaction is non-ATP competitive, meaning that this compound does not compete with ATP for binding to the kinase but rather binds to a different site on the enzyme .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. It has been shown to inhibit the autophosphorylation of EGFR and the subsequent phosphorylation of intracellular substrates . This inhibition disrupts cell signaling pathways that are crucial for cell proliferation, survival, and differentiation. In cancer cells, this compound can induce cell cycle arrest and apoptosis by interfering with these signaling pathways . Additionally, it affects gene expression and cellular metabolism by modulating the activity of transcription factors and metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the tyrosine kinase domain of EGFR. By occupying the active site, this compound inhibits the kinase activity of EGFR, preventing the phosphorylation of tyrosine residues on the receptor and its substrates . This inhibition leads to the suppression of downstream signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and survival . Furthermore, this compound can inhibit the activity of other tyrosine kinases, contributing to its broad-spectrum effects on cell signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over prolonged periods . In in vitro studies, the inhibitory effects of this compound on EGFR phosphorylation and cell proliferation are typically observed within hours of treatment . Long-term exposure to this compound can lead to sustained inhibition of cell signaling and growth, although the extent of these effects may vary depending on the cell type and experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit EGFR activity and reduce tumor growth without causing significant toxicity . At higher doses, this compound may induce adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the inhibition of tyrosine kinases that are essential for normal cellular functions in non-cancerous tissues . Therefore, careful dose optimization is crucial for maximizing the therapeutic benefits of this compound while minimizing its toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with tyrosine kinases. By inhibiting EGFR and other tyrosine kinases, this compound can alter metabolic flux and metabolite levels in cells . For example, the inhibition of EGFR signaling can reduce the uptake and utilization of glucose, leading to decreased glycolytic activity . Additionally, this compound can affect the activity of enzymes involved in lipid metabolism, further influencing cellular energy homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and accumulate in the cytoplasm, where it interacts with its target enzymes . Additionally, this compound may be transported by specific binding proteins or transporters that facilitate its uptake and distribution within cells . The localization and accumulation of this compound can influence its efficacy and toxicity, as higher concentrations in certain tissues may enhance its therapeutic effects or increase the risk of adverse reactions .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it exerts its inhibitory effects on tyrosine kinases . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to particular organelles . Its distribution within the cytoplasm can be influenced by factors such as the presence of binding proteins and the local concentration of its target enzymes . Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and optimizing its therapeutic applications.

Eigenschaften

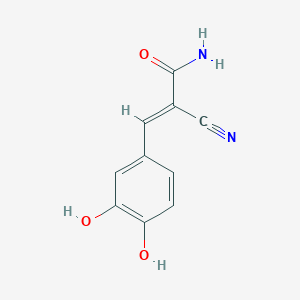

IUPAC Name |

(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c11-5-7(10(12)15)3-6-1-2-8(13)9(14)4-6/h1-4,13-14H,(H2,12,15)/b7-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USOXQZNJFMKTKJ-XVNBXDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=C(C#N)C(=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C(\C#N)/C(=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

118409-59-9, 122520-85-8 | |

| Record name | Tyrphostin A46 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118409599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrphostin A46 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122520858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrphostin 46 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AG 99 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TYRPHOSTIN A46 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ARL2OF9022 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Oxazolo[4,5-b]pyridine, 2-methyl-, 4-oxide (9CI)](/img/structure/B54118.png)

![Ethyl 3-[3-(3-ethoxy-3-oxopropyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoate](/img/structure/B54120.png)

![Bicyclo[2.2.2]octa-2,5-diene-2-carbonyl chloride](/img/structure/B54124.png)